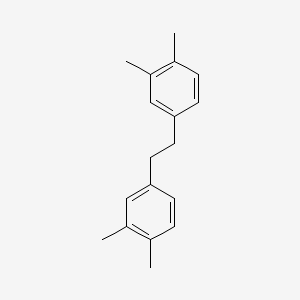

1,2-Bis(3,4-dimethylphenyl)ethane

Description

Contextualization within the Class of Diarylethanes

Diarylethanes are a class of aromatic compounds characterized by two aryl (aromatic ring) groups attached to an ethane (B1197151) backbone. Depending on the attachment points of the aryl groups to the ethane chain, they can be classified as 1,1-diarylethanes or 1,2-diarylethanes. 1,2-Bis(3,4-dimethylphenyl)ethane belongs to the latter category, where the two dimethylphenyl groups are attached to adjacent carbon atoms of the ethane bridge.

This structural motif is a cornerstone in various fields of chemical science. For instance, diarylethenes, which are unsaturated analogues of diarylethanes, are widely studied for their photochromic properties, making them candidates for molecular switches and data storage materials. researchgate.netbeilstein-journals.orgnih.govrsc.org The saturated ethane linker in 1,2-diarylethanes provides conformational flexibility, which can be a crucial factor in the design of molecules for applications in materials science and medicinal chemistry. Research has shown that certain diarylethane derivatives can be precursors to valuable substituted phenols through catalyzed aerobic oxidation. rsc.org Furthermore, the development of asymmetric synthesis methods for diarylethanes is an active area of research, with some derivatives exhibiting significant cytotoxicity against cancer cell lines, highlighting their potential in drug discovery. acs.orgnih.gov

Significance of Alkyl-Substituted Aromatic Systems in Contemporary Organic Chemistry

The presence of alkyl groups on an aromatic ring, as seen in the dimethylphenyl moieties of this compound, has a profound impact on the molecule's reactivity and physical properties. Aromatic hydrocarbons, or arenes, are fundamental building blocks in industrial organic chemistry, serving as precursors to a vast array of chemicals, from polymers to pharmaceuticals. numberanalytics.comsoka.ac.jp

Alkyl groups are generally electron-donating, which has several important consequences for the aromatic ring:

Activation of the Aromatic Ring: Alkyl groups increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. numberanalytics.comsavemyexams.com This is a cornerstone of synthetic organic chemistry, allowing for the introduction of further functional groups. numberanalytics.com

Directing Effects: In electrophilic aromatic substitution reactions, existing substituents on the benzene ring direct incoming electrophiles to specific positions. Alkyl groups are known as ortho, para-directors, meaning they direct new substituents to the positions adjacent (ortho) or opposite (para) to the alkyl group. savemyexams.com

Physical Properties: The nature and position of alkyl substituents can influence the physical properties of the molecule, such as its melting point, boiling point, and solubility. The ethylbenzene (B125841) moiety, for example, exhibits chemical properties of both its aromatic ring and its aliphatic side chain. uobaghdad.edu.iq

The ability to strategically place alkyl groups on aromatic rings allows chemists to fine-tune the electronic and steric properties of molecules, which is crucial for designing catalysts, functional materials, and biologically active compounds.

Overview of Current Research Trajectories for this compound and Its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues and the broader class of diarylethanes point to several promising areas of investigation.

One significant direction is in the synthesis of complex molecules. Diarylethanes serve as important building blocks. For example, they can be synthesized through methods like the hydroarylation of styrenes and can then be converted into other valuable compounds like substituted phenols. rsc.org The development of new catalytic methods, such as organocatalytic transfer hydrogenation, allows for the synthesis of chiral diarylethanes, which are of interest for their potential biological activity. acs.orgnih.gov

Another major research area is in materials science. The structural backbone of diarylethanes is found in diarylethenes, which are a prominent class of photochromic molecules. These molecules can undergo reversible transformations when exposed to light, leading to changes in their color and other properties. researchgate.netbeilstein-journals.orgnih.gov This makes them highly attractive for applications in high-density optical data storage, molecular switches, and photopharmacology. researchgate.netnih.gov Research in this area focuses on synthesizing new diarylethene derivatives with improved properties, such as fatigue resistance and fluorescence modulation. beilstein-journals.orgnih.gov

Furthermore, analogues of 1,2-diarylethanes where the aryl groups are functionalized or are replaced by other aromatic systems are being explored. For instance, 1,2-diarylethanols have been investigated as potential antimicrobial agents. nih.gov The synthesis of diarylmethanes, which have a similar structural motif, is also a key area of research as they are important intermediates for SGLT2 inhibitors used in the treatment of diabetes. acs.org

Table of Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 34101-86-5 | chemicalbook.com |

| Molecular Formula | C₁₈H₂₂ | glpbio.com |

| Molecular Weight | 238.37 g/mol | glpbio.com |

| Appearance | White to Yellow to Orange powder to crystal | tcichemicals.com |

| Purity | >95.0% (GC) | tcichemicals.com |

| Melting Point | 92.0 to 96.0 °C | tcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPBWASVAUDDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074619 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34101-86-5 | |

| Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Elaborate Reaction Pathways

Direct Synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane

The direct formation of the C(sp³)–C(sp³) bond linking the two 3,4-dimethylphenyl moieties is a key synthetic step. This can be achieved through modern catalytic homocoupling reactions.

The nickel-catalyzed homocoupling of 3,4-dimethylbenzyl alcohol presents a modern and direct route to this compound. While cross-coupling reactions of benzylic alcohols are more extensively documented, the principles can be applied to a homocoupling scenario. Nickel catalysts are particularly effective due to their ability to undergo oxidative addition with C–O bonds and their lower propensity for side reactions like β-hydride elimination compared to palladium catalysts. acs.org

The reaction mechanism initiates with the activation of the benzylic alcohol. In the presence of a low-valent nickel(0) catalyst and a suitable reductant, the C–O bond of 3,4-dimethylbenzyl alcohol undergoes cleavage. This process generates a 3,4-dimethylbenzyl radical intermediate. Two of these radical species then dimerize in a coupling reaction to form the desired product, this compound. The nickel catalyst is regenerated in the catalytic cycle. The use of additives, such as Lewis acids, can accelerate the initial C–O bond activation. acs.orgnih.gov

Plausible Reaction Scheme:

2 x (3,4-(CH₃)₂C₆H₃CH₂OH) + [Ni(0) catalyst] → (3,4-(CH₃)₂C₆H₃CH₂–)₂ + 2[OH]

Beyond nickel-catalyzed methods, several other classical and contemporary coupling reactions can be employed to form the central ethane (B1197151) linkage of 1,2-diarylethanes.

Wurtz-Fittig Reaction : A classical approach involves the reaction of a 3,4-dimethylbenzyl halide with an aryl halide and sodium metal. byjus.comwikipedia.org This reaction, however, often suffers from low yields and the formation of multiple byproducts due to the high reactivity of the organosodium intermediates. wikipedia.org

Grignard Reagent Coupling : A more controlled method involves the formation of a Grignard reagent from a 3,4-dimethylbenzyl halide (e.g., 3,4-dimethylbenzyl bromide) by reacting it with magnesium metal in an ether solvent. adichemistry.comutexas.edu This organomagnesium compound can then react with another molecule of the benzyl (B1604629) halide, often catalyzed by a transition metal salt like copper(I), in a Wurtz-like coupling to form the ethane bridge. adichemistry.com

Modern Cross-Coupling Reactions : Although typically used for creating C(sp²)–C(sp³) bonds, variants of reactions like the Suzuki or Kumada coupling could be adapted. For instance, a Kumada-type coupling could react a 3,4-dimethylbenzyl Grignard reagent with a 3,4-dimethylbenzyl halide, catalyzed by a nickel or palladium complex, to yield the target molecule. wikipedia.org

Comparison of Alternative Synthetic Routes

| Reaction Name | Reactants | Catalyst/Reagent | Typical Conditions |

|---|---|---|---|

| Wurtz-Fittig Reaction | 3,4-Dimethylbenzyl Halide, Aryl Halide | Sodium Metal | Dry Ether |

| Grignard Coupling | 3,4-Dimethylbenzyl Halide | Magnesium, Cu(I) salt | Dry Ether/THF |

Advanced Derivatization Chemistry of this compound

While the direct synthesis focuses on the parent compound, advanced methodologies can produce structurally related molecules with specific functional groups. Pinacol (B44631) coupling reactions are a powerful tool for creating vicinal diols, which are valuable synthetic intermediates.

The pinacol coupling is a reductive homocoupling of an aldehyde or ketone to form a 1,2-diol. wikipedia.orgchemeurope.com The reaction proceeds through a radical mechanism initiated by a one-electron transfer from a reducing agent (e.g., magnesium, aluminum, or samarium(II) iodide) to the carbonyl group of the starting aldehyde. wikipedia.orgorganic-chemistry.org This creates a ketyl radical anion. Two of these radicals then dimerize to form a C-C bond, yielding a vicinal diol after protonation. wikipedia.org For aromatic aldehydes, this reaction can produce a mixture of diastereomers (meso and dl). The ratio of these isomers can be influenced by the choice of metal reductant and reaction conditions. chemeurope.comunirioja.es

The pinacol homocoupling of 2,5-dimethylbenzaldehyde (B165460) yields 1,2-Bis(2,5-dimethylphenyl)ethane-1,2-diol. The reaction involves the reductive dimerization of two molecules of the aldehyde.

Reaction Scheme:

2 x (2,5-(CH₃)₂C₆H₃CHO) + Reducing Agent → (2,5-(CH₃)₂C₆H₃CH(OH)–)₂

Typical Pinacol Coupling Conditions for Aromatic Aldehydes

| Reducing System | Solvent | Temperature | Diastereoselectivity (dl:meso) |

|---|---|---|---|

| VCl₃ / Al | Water | Room Temp | 56:44 |

| Mg / TMSCl | THF | 0°C to Room Temp | Varies |

Data is representative for aromatic aldehydes like benzaldehyde (B42025) and may vary for substituted analogs. chemeurope.com

Similarly, the synthesis of 1,2-Bis(2,3-dimethylphenyl)ethane-1,2-diol is achieved through the pinacol coupling of 2,3-dimethylbenzaldehyde. The steric hindrance from the ortho-methyl group may influence the reaction rate and the diastereomeric ratio of the resulting diol product.

Reaction Scheme:

2 x (2,3-(CH₃)₂C₆H₃CHO) + Reducing Agent → (2,3-(CH₃)₂C₆H₃CH(OH)–)₂

The choice of the reducing system is critical for controlling the outcome. For instance, systems like samarium(II) iodide are known to provide high levels of diastereoselectivity in certain pinacol couplings. chemeurope.com The reaction is typically performed under anhydrous and inert conditions to prevent quenching of the radical intermediates. wikipedia.org

Functionalization of Aromatic Moieties

The aromatic rings of this compound are key sites for chemical modification, although their reactivity is influenced by the existing alkyl substituents. Functionalization can be directed to either the aromatic ring itself through electrophilic aromatic substitution (EAS) or to the benzylic positions of the ethyl bridge via radical pathways. The outcome is highly dependent on the chosen reagents and reaction conditions.

Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for alkylbenzenes. masterorganicchemistry.com For instance, halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comstudymind.co.uk These reactions typically occur at room temperature and result in the substitution of a hydrogen atom on the aromatic ring. studymind.co.uk The directing effects of the two methyl groups and the ethyl bridge would favor substitution at the positions ortho and para to them, although the substitution pattern can be complex.

However, a notable aspect of this specific molecule is the potential for steric hindrance from the 3,4-dimethyl groups, which may impede electrophilic attack on the aromatic ring and instead favor reactions at the ethylidene bridge.

Alternatively, functionalization can be selectively achieved at the benzylic C-H bonds of the ethane bridge. This type of reaction, known as side-chain halogenation, proceeds via a free-radical mechanism and requires conditions such as heat, UV light, or a radical initiator like N-bromosuccinimide (NBS) with peroxide. orgoreview.comyoutube.com This method allows for the introduction of halogens onto the carbon atoms adjacent to the phenyl rings, which can then serve as handles for further nucleophilic substitution or elimination reactions. orgoreview.com

Table 1: Comparison of Halogenation Conditions for Alkylbenzenes

| Reaction Type | Reagents | Conditions | Product | Mechanism |

|---|---|---|---|---|

| Aromatic Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) | Room Temperature | Ring-halogenated product | Electrophilic Aromatic Substitution |

Formation of Complex Amide Derivatives from Related Amines

The synthesis of complex derivatives from precursors related to this compound highlights its utility as a scaffold. A notable example is the formation of amide derivatives from a corresponding amine. Research has detailed the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. wisc.edu This compound was successfully synthesized in a single step from its constituent precursors: 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. wisc.edu

The reaction involves the coupling of the primary amine with the carboxylic acid, a standard method for amide bond formation. The newly synthesized molecule is a bio-functional hybrid, and its structure was confirmed using 1H and 13C-NMR, UV, and mass spectrometry. wisc.edu The fragmentation pattern in the mass spectrum showed a characteristic loss of a 1,2-dimethoxybenzene (B1683551) fragment from the 1,2-bis(3,4-dimethoxyphenyl)ethan-1-ylium cation, confirming the core structure. wisc.edu

Table 2: Synthesis of a Complex Amide Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms behind the reactions of this compound and its analogs is crucial for controlling reaction outcomes and designing new synthetic pathways.

Pathways of Oxidation Reactions

The oxidation of this compound and its isomers can proceed through different pathways, yielding various products depending on the catalytic system employed. The oxidation of the related 1,1-Bis(3,4-dimethylphenyl)ethane has been studied, providing insights into these mechanisms.

Cobalt-catalyzed air oxidation is an effective method for converting alkylaromatic compounds. In the case of the related 1,1-Bis(3,4-dimethylphenyl)ethane, cobalt-catalyzed oxidation produces dimethyl dicarboxylic acids with a high yield of 85%. The general mechanism for this type of reaction involves a catalytic cycle with cobalt ions shuttling between the +2 and +3 oxidation states. masterorganicchemistry.com

The process is often initiated by the oxidation of Co(II) to Co(III) by peroxides. nih.gov This active Co(III) species is a powerful one-electron oxidant that can abstract a hydrogen atom from the benzylic position of the alkyl side chain, generating a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical, which propagates the chain reaction. The presence of bromide ions as promoters can significantly accelerate the reaction rate by facilitating the formation of a more active Co(III)-bromide complex. nih.gov However, during the reaction, these active cobalt/bromide complexes can be degraded as ionic bromide is converted into benzylic bromides, causing the catalytic mechanism to shift.

An alternative to the free-radical pathway is a mechanism involving single electron transfer (SET) to form a radical cation. The divergence in oxidation products observed between different diarylethane derivatives supports a mechanism governed by electron-transfer involving radical cations rather than free radicals.

In this pathway, the aromatic compound undergoes a one-electron oxidation to form a radical cation. This can be induced photochemically or by a strong electron acceptor. youtube.com For bibenzyl and its derivatives, photochemical reactions involving SET lead to the fragmentation of the radical cation at either a C-H or C-C bond. youtube.com This intermediate is highly reactive and can undergo subsequent reactions, such as deprotonation or reaction with nucleophiles, to lead to the final oxidized products. This mechanism helps explain the formation of specific isomeric products that might not be predicted by a simple free-radical autoxidation pathway. The stability and subsequent reaction pathways of the radical cation are key determinants of the final product distribution.

Exploration of Reduction Chemistry

The reduction of this compound primarily involves the aromatic rings, as the ethane bridge is already a saturated alkyl chain. The high stability of the benzene (B151609) rings makes their reduction challenging, requiring forcing conditions. youtube.com

One potential method is catalytic hydrogenation , which involves reacting the compound with hydrogen gas (H₂) at high pressure (upwards of 100 atmospheres) in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.com This process would reduce the aromatic rings to their corresponding cyclohexyl rings, yielding 1,2-Bis(3,4-dimethylcyclohexyl)ethane.

Another established method for reducing aromatic rings is the Birch reduction . This reaction uses sodium or lithium metal dissolved in liquid ammonia, with an alcohol like methanol (B129727) or ethanol (B145695) as a proton source. youtube.com The Birch reduction is not a complete reduction; it converts the benzene rings into non-conjugated 1,4-cyclohexadienes. The mechanism involves single electron transfer from the sodium metal to the aromatic ring to form a radical anion, which is then protonated by the alcohol. A second electron transfer and protonation step completes the reduction. youtube.com For substituted benzenes, the regioselectivity is determined by the electronic nature of the substituents. youtube.com

While the compound itself lacks functional groups typically targeted by hydride reagents, its derivatives can be readily reduced. For instance, if the compound were functionalized to include carbonyl or nitro groups, a strong reducing agent like lithium aluminum hydride (LiAlH₄) could be used. masterorganicchemistry.comyoutube.com LiAlH₄ is capable of reducing a wide range of functional groups but would not affect the parent hydrocarbon structure of this compound itself. youtube.com

Despite a comprehensive search for scientific literature, detailed research findings on the electrophilic aromatic substitution reactivity and isomerization studies specifically for the chemical compound This compound are not available. The existing body of research predominantly focuses on its isomer, 1,1-Bis(3,4-dimethylphenyl)ethane, and related derivatives.

General principles of electrophilic aromatic substitution and isomerization can be applied to predict the likely behavior of this compound. However, without specific experimental data, a detailed and scientifically accurate discussion with supporting data tables, as requested, cannot be provided.

Therefore, the following sections on "Electrophilic Aromatic Substitution Reactivity" and "Isomerization Studies and Interconversion Pathways" for this compound cannot be generated at this time due to the lack of available scientific research.

Advanced Spectroscopic Characterization and Crystallographic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1,2-Bis(3,4-dimethylphenyl)ethane, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides critical data for identifying the different types of protons and their connectivity. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.2 ppm. The methyl groups attached to the phenyl rings show resonances at approximately δ 2.2–2.5 ppm. The ethane (B1197151) bridge protons, which are chemically equivalent, produce a singlet in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | 6H |

| Ethane Bridge (-CH₂-CH₂-) | ~2.8 | Singlet | 4H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 12H |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aromatic carbons exhibit signals in the δ 125-140 ppm range. The carbons of the methyl groups typically resonate at lower field strengths, while the ethane bridge carbons also appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (Ar-C) | 135 - 140 |

| Substituted Aromatic (Ar-CH) | 125 - 130 |

| Ethane Bridge (-CH₂-CH₂-) | ~37 |

| Methyl (-CH₃) | ~19-20 |

Two-Dimensional NMR Techniques for Structural Confirmation

While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous structural confirmation. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C resonances.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. A key feature is the C-H stretching vibrations of the aromatic rings and methyl groups, which appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1450–1600 cm⁻¹ range. Additionally, C-H bending vibrations can be seen between 750 and 850 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound This table outlines expected absorption bands based on known group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bend (Aromatic) | 850 - 750 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar bonds in this compound are particularly Raman active. This includes the C-C stretching of the ethane bridge and the symmetric breathing modes of the phenyl rings. While specific experimental Raman data for this compound is scarce in the literature, it is a powerful tool for analyzing the skeletal vibrations of the molecule. For similar molecules like ethane, Raman spectroscopy is crucial for studying vibrational modes such as the bending of H-C-H bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS provides the exact mass, which validates its molecular formula, C₁₈H₂₂. nih.gov The monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H). The close agreement between the calculated and experimentally found mass confirms the molecular formula with high confidence, a critical step in the characterization of the molecule. chemrxiv.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₂ | nih.gov |

| Molecular Weight | 238.4 g/mol | nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The electronic properties of this compound can be understood by examining its parent compound, bibenzyl (1,2-diphenylethane). Bibenzyl is a fluorescent molecule with a characteristic UV absorption and emission profile. aatbio.comaatbio.com The electronic transitions are primarily π to π* transitions within the aromatic rings. researchgate.net

For the parent bibenzyl scaffold, the primary absorption and emission maxima are well-documented. aatbio.comaatbio.com The introduction of dimethyl substituents on the phenyl rings of this compound is expected to induce a bathochromic (red) shift in these wavelengths due to the electron-donating effect of the methyl groups, which alters the energy of the molecular orbitals involved in the electronic transitions. nih.gov Studies on stilbene-doped bibenzyl crystals, which possess a similar aromatic core, show a UV cut-off wavelength around 305 nm. researchgate.net

Table 2: Spectroscopic Data for the Bibenzyl Scaffold

| Spectrum Type | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Peak | 258 nm | aatbio.com |

Single-Crystal X-ray Diffraction Analysis of Derivatives and Analogues

Determination of Molecular Conformation and Stereochemistry

Table 3: Crystallographic Data for the Analogue 1,2-Bis(2,6-dimethylphenylphosphino)ethane

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.977(5) | researchgate.net |

| b (Å) | 9.186(5) | researchgate.net |

| c (Å) | 11.629(5) | researchgate.net |

| α (°) | 109.880(5) | researchgate.net |

| β (°) | 92.993(5) | researchgate.net |

| γ (°) | 94.362(5) | researchgate.net |

| V (ų) | 696.4(7) | researchgate.net |

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The assembly of molecules in the solid state is governed by a variety of non-covalent interactions that dictate the final crystal packing. rsc.org For derivatives of this compound, particularly those functionalized to include hydrogen bond donors and acceptors, these interactions create complex and often predictable networks. ias.ac.injaptronline.com

In functionalized analogues of bibenzyl, hydrogen bonds are primary drivers of the supramolecular assembly. researchgate.net The introduction of hydroxyl groups, for example, can lead to robust O-H···O or O-H···N hydrogen bonds that form one-, two-, or even three-dimensional networks. nih.govacs.org Weaker, yet structurally significant, C-H···O hydrogen bonds are also frequently observed, contributing to the stability of the crystal lattice. acs.org In chlorinated analogues, O-H...Cl interactions can also play a role in directing the crystal packing. The study of these networks is crucial for crystal engineering, as they influence the material's physical properties. nih.gov

Comparative Crystallography of Isomers (e.g., 1,2-Bis(3,5-dimethylphenyl)ethane)

The molecule crystallizes in the triclinic space group P1. researchgate.net A key feature of its structure is the anti-periplanar conformation of the ethane bridge, with a C(aromatic)−C(methylene)−C(methylene)−C(aromatic) torsion angle of 179.60(14)°. researchgate.net The two dimethylphenyl rings are nearly, but not perfectly, parallel, with a dihedral angle between them of 11.10(5)°. researchgate.net

Studies on other related 1,2-di(xylyl)ethane isomers, such as 1,2-bis(2,3-dimethylphenyl)ethane and 1,2-bis(2,4-dimethylphenyl)ethane, have shown that the position of the methyl groups, particularly in the ortho position, can significantly influence the observed length of the central C(sp³)–C(sp³) ethane bond. researchgate.net This apparent shortening is often an artifact of the torsional vibration of the C–Ph bonds in the crystal, with the amplitude of this vibration being controlled by the steric hindrance imposed by ortho-methyl groups. researchgate.net

Below is a table detailing selected crystallographic data for 1,2-Bis(3,5-dimethylphenyl)ethane. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.9315 (5) |

| b (Å) | 8.2047 (5) |

| c (Å) | 12.3474 (8) |

| α (°) | 108.513 (6) |

| β (°) | 98.090 (5) |

| γ (°) | 103.805 (5) |

| C(ar)-C(m)-C(m)-C(ar) Torsion Angle (°) | 179.60 (14) |

| Dihedral Angle Between Rings (°) | 11.10 (5) |

Data sourced from IUCrData researchgate.net

The comparison between these isomers highlights the subtle but significant role of methyl group placement in determining the fine details of molecular geometry and crystal packing. For 1,2-Bis(3,5-dimethylphenyl)ethane, the absence of ortho-substituents allows for less restricted rotation and a conformation primarily governed by standard van der Waals interactions. researchgate.net

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic landscape and reactivity of a compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

For a molecule like 1,2-Bis(3,4-dimethylphenyl)ethane, DFT calculations would typically be employed to determine its optimized geometry, electronic ground state, and the distribution of electron density. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While no specific DFT studies on this compound are published, research on similar bibenzyl structures suggests that the electronic properties would be influenced by the methyl substitutions on the phenyl rings. nih.gov These groups are known to be electron-donating, which would likely raise the energy of the HOMO and affect the molecule's reactivity in electrophilic aromatic substitution reactions.

Prediction of Activation Barriers and Reaction Pathways

Theoretical chemistry can predict the most likely pathways for chemical reactions and the energy required to initiate them (activation barriers). For this compound, computational studies could model reactions such as oxidation of the ethyl bridge or substitution on the aromatic rings. By calculating the transition state energies for different potential reactions, chemists can predict reaction outcomes and design more efficient synthetic routes. For instance, in a related compound, 1,1-Bis(3,4-dimethylphenyl)ethane, computational modeling has been suggested to assess activation barriers for reactions at the ethylidene bridge versus the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data for related compounds like 1,2-bis(dimethylphosphino)ethane (B1345682) are available, there are no published computational predictions for the title compound. chemicalbook.com Such predictions would be valuable for interpreting experimental spectra and assigning specific signals to the various protons and carbon atoms in the molecule.

Supramolecular Assembly Prediction and Modeling

The study of how molecules self-assemble into larger, ordered structures is known as supramolecular chemistry. Computational modeling can help predict the most stable arrangements of molecules in a crystal lattice or other aggregates. For this compound, these models would investigate the non-covalent interactions, such as van der Waals forces and potential weak C-H···π interactions, that govern its self-assembly. researchgate.net The shape of the molecule, as determined by its conformational preferences, would play a critical role in the resulting supramolecular structures. While general principles of supramolecular chemistry are well-established, specific predictive studies on the assembly of this compound are not found in the literature. beilstein-journals.org

An In-Depth Look at this compound and Its Derivatives in Biological and Pharmaceutical Research

The chemical compound this compound, a member of the bibenzyl family of molecules, presents a unique structural backbone for potential exploration in various scientific fields. This article delves into the current state of biological and pharmaceutical research concerning the derivatives of this specific compound, focusing on key areas of therapeutic interest.

In Depth Biological and Pharmaceutical Research Perspectives on Derivatives

The core structure of 1,2-Bis(3,4-dimethylphenyl)ethane, featuring two dimethylphenyl groups linked by an ethane (B1197151) bridge, offers a scaffold that can be chemically modified to create a diverse range of derivatives. The following sections explore the research landscape for these derivatives in several critical areas of drug discovery and development.

The search for novel anticancer agents is a cornerstone of pharmaceutical research. The cytotoxic potential of new chemical entities against cancer cell lines is a primary screening parameter. Despite the exploration of various bibenzyl structures for their anticancer properties, there is a significant gap in the literature regarding the evaluation of chemically modified derivatives of this compound for their anticancer activity. In vitro and in vivo studies specifically investigating the efficacy of these derivatives against cancer models have not been reported in the available scientific literature.

Understanding the precise molecular mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. This includes identifying specific molecular targets, signaling pathways, and cellular processes that are modulated by the compound. For the derivatives of this compound, there is currently no published research detailing their mechanism of action at a molecular level in any biological context.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. By systematically altering the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features required for efficacy. At present, there are no available SAR studies for derivatives of this compound. The absence of a series of synthesized analogues with corresponding biological activity data precludes the establishment of any meaningful structure-activity relationships.

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(3,4-dimethylphenyl)ethane, and how can reaction efficiency be validated?

The compound can be synthesized via Friedel-Crafts alkylation or catalytic cross-coupling reactions. For example, analogous ethane derivatives are prepared by reacting dihaloethanes with substituted aromatic hydrocarbons under palladium or nickel catalysis . Reaction efficiency is typically validated using gas chromatography (GC) to monitor intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Evidence from oxidation studies of similar compounds (e.g., 1,1-di(3,4-dimethylphenyl)ethane) suggests cobaltous acetate catalysts in acetic acid with promoters like methylethylketone (MEK)-butane can optimize yields .

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- 1H/13C NMR to verify substituent positions and symmetry (e.g., methyl group integration and aromatic splitting patterns).

- X-ray crystallography for definitive 3D structural elucidation, as demonstrated for structurally related phosphino-ethane ligands .

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-H stretching in methyl groups).

Advanced Research Questions

Q. How can this compound be tailored for use in asymmetric catalysis or ligand design?

The compound’s aromatic substituents can be modified to create bidentate ligands for transition-metal catalysts. For instance, replacing methyl groups with phosphino moieties (e.g., bis(dicyclohexylphosphino)ethane derivatives) enhances metal coordination, as seen in palladium(0) complexes for cross-coupling reactions . Methodologically, ligand performance is assessed via turnover frequency (TOF) measurements and enantiomeric excess (ee) analysis in catalytic cycles.

Q. What role does this compound play in polymer science, particularly in high-performance epoxy resins?

Derivatives of ethane-linked aromatic compounds are used as crosslinkers in epoxy polymers. For example, 1,2-bis(4-carboxyphenoxy)ethane derivatives are synthesized via stepwise esterification and carboxylation, followed by curing with diamines (e.g., 4,4'-diaminodiphenylmethane) at 168°C for 4 hours . Key metrics include glass transition temperature (Tg) and thermal stability, evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Q. How should researchers address discrepancies in oxidation reactivity data for this compound derivatives?

Contradictions in oxidation outcomes (e.g., variable product distributions) may arise from differences in catalyst systems or solvent polarity. For example, cobaltous acetate in acetic acid promotes selective methyl group oxidation, while radical initiators may favor backbone cleavage . Systematic studies should compare:

- Catalyst type (e.g., Co vs. Mn).

- Solvent effects (polar vs. nonpolar).

- Promoters (e.g., MEK-butane). Data normalization using internal standards (e.g., deuterated analogs) and kinetic profiling can resolve inconsistencies.

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive intermediates (e.g., phosphino derivatives) .

- Catalytic Testing : Employ glovebox conditions for moisture-sensitive reactions and quantify yields via internal calibration with GC or HPLC .

- Data Contradiction Resolution : Replicate experiments with controlled variables (e.g., O₂ partial pressure in oxidations) and apply statistical tools (e.g., ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.